![molecular formula C15H20BClO2 B13536228 2-[2-(3-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13536228.png)
2-[2-(3-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-[2-(3-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a cyclopropane ring fused to a 3-chlorophenyl group. This structure combines the electronic effects of the chlorine substituent with the steric and conformational constraints of the cyclopropane ring.
Properties
Molecular Formula |
C15H20BClO2 |
---|---|
Molecular Weight |
278.6 g/mol |
IUPAC Name |
2-[2-(3-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H20BClO2/c1-14(2)15(3,4)19-16(18-14)13-9-12(13)10-6-5-7-11(17)8-10/h5-8,12-13H,9H2,1-4H3 |
InChI Key |
GGZDAJIXTUNNRK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(3-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chlorophenylcyclopropyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to facilitate the coupling process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 2-[2-(3-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki-Miyaura coupling reactions. It can also participate in other cross-coupling reactions, such as Negishi and Stille couplings.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Negishi Coupling: Nickel or palladium catalysts, organozinc reagents, and solvents like THF.
Stille Coupling: Palladium catalysts, organotin reagents, and solvents like toluene.
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
2-[2-(3-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and natural products.
Biology: Employed in the development of bioactive compounds and molecular probes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The primary mechanism of action for 2-[2-(3-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond . The molecular targets are typically aryl halides or vinyl halides, and the pathways involve palladium-catalyzed cross-coupling mechanisms.
Comparison with Similar Compounds
Structural and Electronic Variations
Aromatic Substituents
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ()
- Structure : Two chlorine atoms at the 3- and 5-positions enhance electron-withdrawing effects, increasing electrophilicity at the boron center.
- Applications : Useful in Suzuki-Miyaura couplings for synthesizing polychlorinated biaryls.
- Data : Molecular weight = 273.97 g/mol; $ ^1H $-NMR (CDCl$ _3 $): δ 6.56 (s, 1H), 3.91 (s, 6H), 1.45 (s, 12H) .
2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ()
Heterocyclic and Aliphatic Substituents
2-(4-Chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ()
4,4,5,5-Tetramethyl-2-(3-(perfluorophenyl)propyl)-1,3,2-dioxaborolane ()
Cyclopropane-Containing Analogues
2-(2-Chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ()
2-[1-(3-Chlorophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ()
Comparative Reactivity and Stability
Spectroscopic Comparisons
Boron NMR Shifts :
- Chlorophenyl derivatives typically show $ ^{11}B $-NMR shifts between 28–32 ppm due to moderate electron withdrawal .
- Fluorophenyl analogs exhibit slightly upfield shifts (~26–28 ppm) due to fluorine’s inductive effects .
- Perfluorophenyl derivatives show extreme downfield shifts (>35 ppm) indicative of high Lewis acidity .
$ ^1H $-NMR Profiles :
- Cyclopropane protons in the target compound resonate as multiplets near δ 1.5–2.5 ppm, while methyl groups on the dioxaborolane ring appear as singlets at δ 1.2–1.5 ppm .
Biological Activity
2-[2-(3-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2087479-68-1) is a boron-containing compound that has garnered attention due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | CHBClO |
Molecular Weight | 354.7 g/mol |
Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with biological targets through boron coordination. Boron compounds are known to influence enzyme activities and cellular signaling pathways. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, similar to other boron-containing compounds.
- Antimicrobial Activity : Some studies indicate potential antimicrobial properties against various microorganisms.
Antimicrobial Activity
Research has indicated that derivatives of boron compounds exhibit varying degrees of antimicrobial activity. For instance, a study on related compounds demonstrated effectiveness against fungal strains and certain bacteria.
Case Study : A comparative study on the efficacy of different boron compounds showed that modifications in the cyclopropyl group significantly influenced antimicrobial potency. The compound was tested against common pathogens and exhibited promising results.
Cytotoxicity and Antitumor Activity
Preliminary studies suggest that this compound may have cytotoxic effects on cancer cell lines.
Table 1: Cytotoxicity Results Against Various Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
A549 | 12 |
These results indicate that the compound's structural features may enhance its ability to disrupt cellular processes in tumor cells.
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that utilize cyclopropane derivatives and boron reagents. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized product.
Future Directions
Further research is needed to explore:
- Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific biological targets.
- In Vivo Studies : Evaluating the therapeutic potential through animal models to assess efficacy and safety profiles.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
Q & A
Q. What are the standard synthetic routes for preparing 2-[2-(3-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and what key parameters must be controlled during synthesis?
Answer: The compound is typically synthesized via a multi-step process:
Cyclopropane Introduction : A cyclopropane ring is formed on the 3-chlorophenyl precursor using methods like Simmons-Smith cyclopropanation or transition-metal-catalyzed cross-coupling .
Boron Incorporation : The dioxaborolane group is introduced via Suzuki-Miyaura coupling or direct boronation using pinacol borane under inert conditions .
Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is used to isolate the product.
Critical Parameters :
Q. Which spectroscopic and analytical methods are most effective for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : and NMR confirm the cyclopropane geometry (e.g., characteristic splitting patterns for cyclopropyl protons) and boron environment .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., expected [M+H] at m/z 278.58) .
- Elemental Analysis : Matches calculated values for C, H, and B (±0.3% tolerance) .
- Purity Assessment : GC or HPLC with UV detection (≥95% purity) ensures minimal impurities .
Q. What are the primary applications of this compound in academic research?
Answer:
- Cross-Coupling Reactions : Acts as a boronic ester intermediate in Suzuki-Miyaura couplings to introduce the 3-chlorophenylcyclopropyl moiety into biaryl systems .
- Medicinal Chemistry : Used to synthesize analogs for structure-activity relationship (SAR) studies targeting kinase inhibitors or GPCR modulators .
- Material Science : Explored in polymer synthesis for electronic materials due to the cyclopropane ring’s strain-induced reactivity .
Advanced Research Questions
Q. How can researchers mitigate the compound’s sensitivity to moisture and oxygen during storage and handling?
Answer:
- Storage : Store under nitrogen at −20°C in flame-sealed ampules or Schlenk flasks .
- Handling : Use gloveboxes or Schlenk lines for transfers. Pre-dry solvents (e.g., molecular sieves for THF) and reagents .
- Stability Monitoring : Periodically check purity via NMR; hydrolysis generates boronic acid, detectable as a downfield shift (~30 ppm) .
Q. How can reaction conditions be optimized if the compound exhibits low reactivity in cross-coupling reactions?
Answer:
- Catalyst/Ligand Screening : Test Pd catalysts (e.g., Pd(OAc), PdCl(dppf)) with ligands (SPhos, XPhos) to enhance turnover .
- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states. Additives like KCO improve base-mediated activation .
- Temperature/Time : Increase reaction temperature (80–100°C) or prolong time (24–48 hrs) for sluggish reactions .
Q. How do substituent patterns on the phenyl ring influence the compound’s reactivity and stability?
Answer:
- Electronic Effects : Electron-withdrawing groups (e.g., Cl) meta to the boronate enhance oxidative stability but reduce nucleophilicity in couplings. Para-substituents alter steric accessibility .
- Steric Effects : Bulky substituents (e.g., cyclopropyl) hinder catalyst approach, requiring bulkier ligands (e.g., DavePhos) for efficient coupling .
- Comparative Studies : Analogs with dichloro or ethoxy groups (e.g., 2,5-dichlorophenyl derivatives) show varied reactivity in Suzuki reactions due to electronic modulation .
Q. What computational methods can predict the compound’s reactivity in cross-coupling or photophysical studies?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilicity and oxidative stability. For example, cyclopropane ring strain lowers LUMO energy, enhancing reactivity .
- Molecular Dynamics (MD) : Simulate ligand-catalyst interactions to optimize steric compatibility in cross-coupling .
- TD-DFT : Model UV-Vis spectra for fluorescence applications, correlating with experimental data from analogs .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.